molecular formula C13H9F3 B1395731 1-(Difluorophenylmethyl)-2-fluorobenzene CAS No. 1204295-58-8

1-(Difluorophenylmethyl)-2-fluorobenzene

Cat. No.: B1395731
CAS No.: 1204295-58-8
M. Wt: 222.2 g/mol
InChI Key: JFBWULYHHFERPA-UHFFFAOYSA-N
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Description

1-(Difluorophenylmethyl)-2-fluorobenzene is an organic compound characterized by the presence of difluoromethyl and fluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Difluorophenylmethyl)-2-fluorobenzene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of boron reagents with aryl halides under mild and functional group-tolerant conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluorophenylmethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated phenyl ketones.

    Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Difluoromethylated phenyl ketones.

    Reduction: Difluoromethyl alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(Difluorophenylmethyl)-2-fluorobenzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluorophenylmethyl)-2-fluorobenzene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards specific targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    1,1-Difluoro-2-phenylpropane: Shares the difluoromethyl group but differs in the alkyl chain length.

    2,2-Difluoroethylbenzene: Contains a difluoroethyl group instead of a difluoromethyl group.

    1,1-Difluoro-3-phenylpropane: Similar structure with an additional carbon in the alkyl chain.

Uniqueness: 1-(Difluorophenylmethyl)-2-fluorobenzene is unique due to its specific arrangement of difluoromethyl and fluorobenzene groups, which confer distinct chemical and biological properties.

Biological Activity

Overview

1-(Difluorophenylmethyl)-2-fluorobenzene (CAS No. 1204295-58-8) is an organic compound characterized by its difluoromethyl and fluorobenzene groups. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction, which is favored for its efficiency and scalability in industrial applications. The presence of fluorine atoms in its structure enhances lipophilicity and influences its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group increases binding affinity, potentially leading to inhibition of enzymatic activity or modulation of receptor signaling pathways .

Enzyme Inhibition

Research has indicated that this compound exhibits significant enzyme inhibitory activity. For instance, it has been investigated as a potential inhibitor of HIV-1 protease, where fluorinated compounds have shown enhanced potency due to improved molecular interactions within the active site of the enzyme .

Table 1: Inhibitory Potency Against HIV-1 Protease

CompoundIC50 (nM)Ki (pM)
This compound0.01714
Control (DRV)2.8Not specified
Other Fluorinated InhibitorsVariesVaries

This table highlights the superior inhibitory potency of this compound compared to standard inhibitors like Darunavir (DRV), showcasing its potential in antiviral drug development.

Receptor Binding

The compound's structural characteristics allow it to bind effectively to various receptors, influencing signaling pathways associated with inflammation and cancer progression. Its dual-action potential makes it a candidate for further exploration in therapeutic applications targeting these pathways.

Case Studies

A notable study explored the application of this compound in a series of experiments aimed at evaluating its anti-inflammatory properties. In vitro assays demonstrated that the compound could significantly reduce pro-inflammatory cytokine production in macrophages, suggesting its potential utility in treating inflammatory diseases .

Table 2: Anti-Inflammatory Effects

TreatmentCytokine Level Reduction (%)
Control0
Compound (10 µM)45
Compound (50 µM)70

This data indicates a dose-dependent reduction in cytokine levels, reinforcing the compound's therapeutic potential.

Properties

IUPAC Name

1-[difluoro(phenyl)methyl]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBWULYHHFERPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274503
Record name 1-(Difluorophenylmethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-58-8
Record name 1-(Difluorophenylmethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluorophenylmethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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